Suramin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Suramin as an Antipurinergic Therapy Targeting the Cell Danger Response in Autism Spectrum Disorder

Introduction to the Cell Danger Response and Purinergic Signaling

The Cell Danger Response (CDR) represents an evolutionarily conserved metabolic reaction to cellular threat that has emerged as a fundamental framework for understanding the pathophysiology of autism spectrum disorder (ASD) and other complex chronic conditions. The CDR constitutes a coordinated metabolic adaptation that occurs when cells encounter various stressors, including infections, toxins, psychological trauma, or other forms of cellular damage. This response is characterized by mitochondrial reprogramming that shifts oxidative metabolism, leading to the regulated release of purine and pyrimidine nucleotides like ATP and UTP through cell membrane channels. While intracellular ATP (iATP) typically functions as an energy carrier at concentrations of 1-5 mmol/L, extracellular ATP (eATP) serves as a potent damage-associated molecular pattern (DAMP) that activates innate immunity and inflammatory pathways when released during cellular stress [1].

The purinergic signaling system represents the molecular infrastructure through which the CDR is maintained and regulated. This system comprises 19 different purinergic receptors (P2X, P2Y, and P1 classes) that respond to extracellular purines and pyrimidines. Under normal physiological conditions, extracellular nucleotide concentrations in the unstirred water layer at the cell surface remain at approximately 1-10 μmol/L, near the effective concentration for most purinergic receptors. However, during cellular stress, these concentrations can increase significantly, triggering sustained purinergic signaling activation that perpetuates the CDR state. This signaling cascade affects fundamental processes including microglial activation, IL-1β production, inflammasome assembly, and activity-dependent synaptic remodeling, all of which have been implicated in the pathophysiology of ASD [1]. The CDR hypothesis proposes that in ASD and related disorders, this protective response becomes chronically activated, creating a self-perpetuating cycle of metabolic dysfunction and impaired cellular communication that manifests as the core behavioral and physiological symptoms of these conditions.

Suramin Characteristics and Molecular Mechanisms

Fundamental Properties and Historical Context

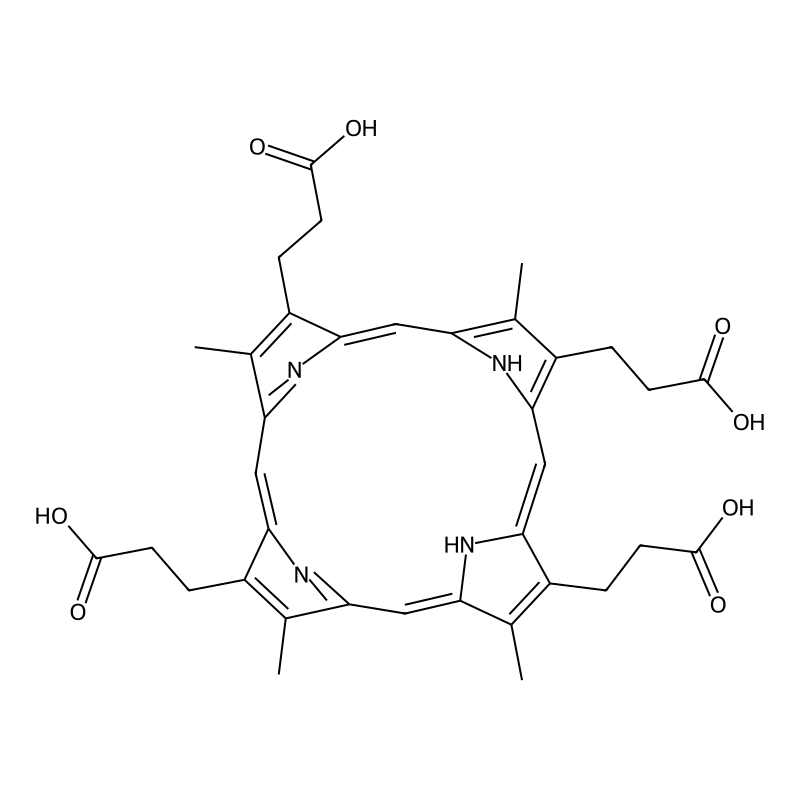

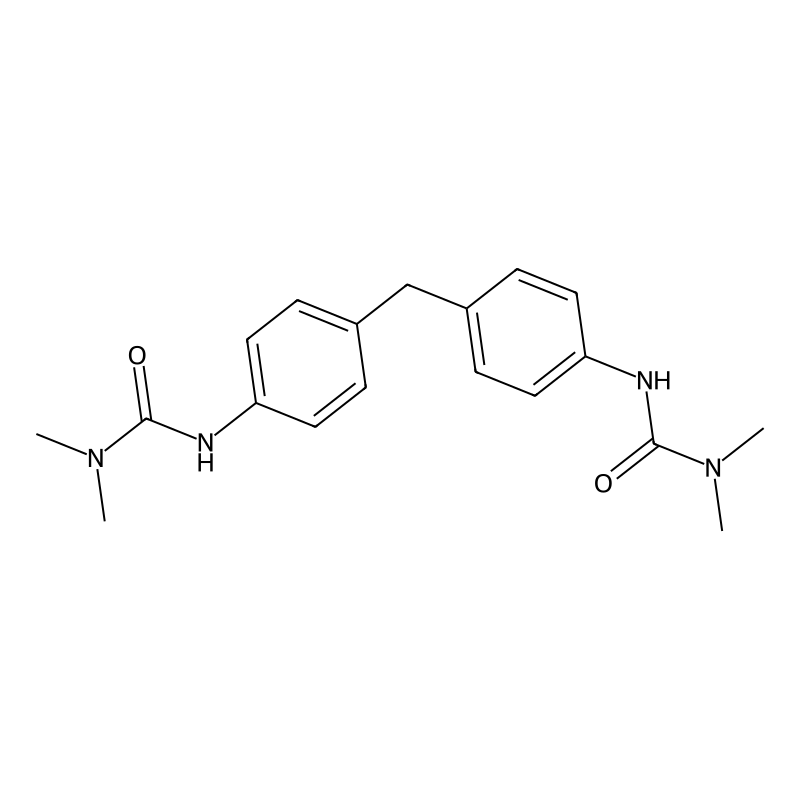

This compound is a polysulfonated naphthylurea compound that was first synthesized by Bayer chemists in 1916, making it one of the oldest synthetic drugs still in medical use. The drug remains on the World Health Organization list of essential medications primarily for treating African sleeping sickness (trypanosomiasis). This compound is a purely synthetic compound not found anywhere in nature, contrary to some misconceptions that it can be derived from pine needles or herbal teas [2]. The drug exhibits exceptional stability in biological systems, with a terminal half-life of 14.7 ± 0.7 days observed in ASD clinical trials and an even longer half-life of 40-60 days reported in other studies, attributable to its 99.7% binding affinity for serum proteins [1] [3]. This pharmacokinetic profile enables sustained biological activity from single infusions, which has important implications for its therapeutic application.

Table 1: Fundamental Characteristics of this compound

| Property | Specification | Clinical/Experimental Relevance |

|---|---|---|

| Chemical Structure | Polysulfonated naphthylurea | Multiple negative charges enable interaction with purinergic receptors |

| Molecular Weight | 1,429 g/mol | Large molecular size limits certain distribution characteristics |

| Solubility | 10% solution (100 mg/mL) in water or saline | Pharmaceutical grade this compound is colorless; brown color indicates impurities |

| Primary Mechanism | Non-selective purinergic receptor antagonist | Broad-spectrum antipurinergic activity targeting multiple P2X and P2Y receptors |

| Half-Life | 14.7-60 days (dose-dependent) | Allows sustained effect from single or infrequent dosing |

| Protein Binding | 99.7% | Extreme binding accounts for long half-life and potential drug interactions |

| Metabolism | Stable, minimal metabolism | Excreted largely unchanged |

Multimodal Molecular Mechanisms

This compound functions primarily as a non-selective antipurinergic antagonist that competitively inhibits multiple purinergic receptors, but its mechanisms extend beyond simple receptor blockade:

Purinergic Receptor Antagonism: this compound directly competes with extracellular ATP and related nucleotides for binding sites on P2X and P2Y receptors, with particular potency against P2X1-7 and multiple P2Y receptors. This antagonism disrupts the autocrine and paracrine signaling loops that maintain the CDR in a persistently activated state. The 50% inhibitory concentration (IC₅₀) for this compound's inhibition of systemin binding in plant systems is approximately 160 μM, demonstrating its receptor-blocking potency [4].

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation: In mammalian cells, this compound stimulates ERK1/2 activity in a concentration- and time-dependent manner, with maximal activation (approximately 10-fold) observed after 5-10 minutes of exposure. This paradoxical activation of growth signaling pathways occurs simultaneously with this compound's antagonism of purinergic signaling, suggesting complex cell-type-specific effects on intracellular signaling networks [5].

Mitochondrial Function Restoration: By reducing purinergic signaling, this compound appears to facilitate the normalization of mitochondrial metabolism, decreasing the production of reactive oxygen species and improving cellular bioenergetics. This effect is particularly relevant in neural cells, where mitochondrial dysfunction has been strongly implicated in ASD pathophysiology [1] [3].

Anti-inflammatory Actions: this compound's blockade of purinergic signaling reduces microglial activation and inflammasome assembly, decreasing the production of pro-inflammatory cytokines including IL-1β. This anti-inflammatory effect contributes to the resolution of the neuroinflammation observed in multiple ASD models [1] [3].

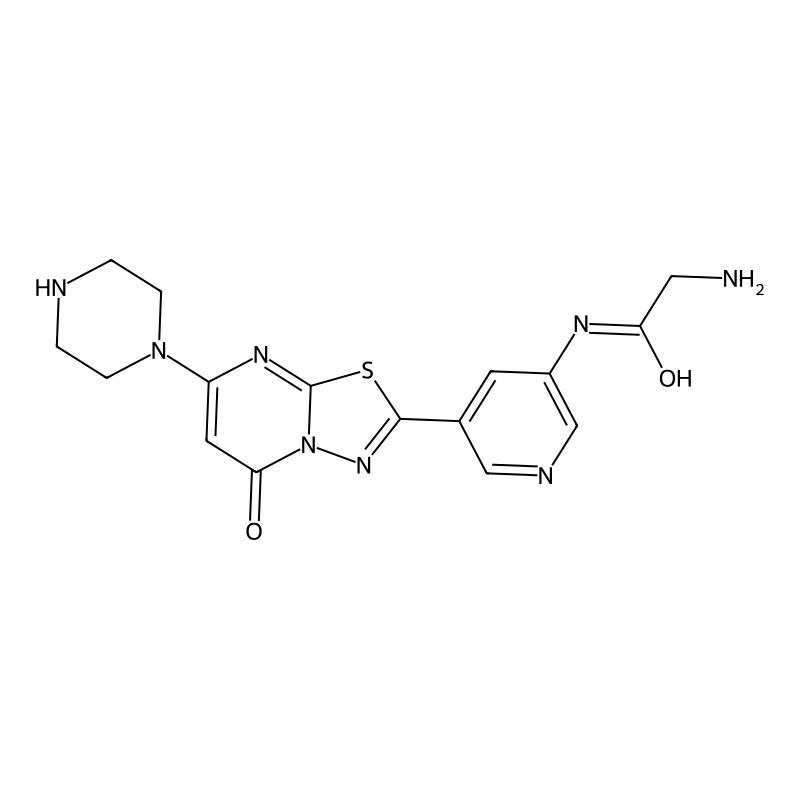

The following diagram illustrates this compound's multimodal mechanism of action in targeting the Cell Danger Response:

This compound disrupts the CDR cycle by antagonizing purinergic signaling, enabling metabolic normalization and symptom improvement in ASD.

Clinical Evidence and Efficacy Data

Phase I/II Pilot Study (Naviaux et al., 2017)

The This compound Autism Treatment-1 (SAT-1) trial represented the first translational pilot study to examine the safety and activity of low-dose this compound in children with ASD. This double-blind, placebo-controlled, randomized clinical trial enrolled 10 male subjects with ASD, ages 5-14 years, who were matched by age, IQ, and autism severity into five pairs, then randomized to receive a single intravenous infusion of either this compound (20 mg/kg) or saline [1]. The study demonstrated compelling evidence for this compound's potential efficacy in addressing core ASD symptoms:

ADOS-2 Comparison Scores: The this compound group showed statistically significant improvement in ADOS-2 comparison scores of -1.6 ± 0.55 points (n = 5; 95% CI = -2.3 to -0.9; Cohen's d = 2.9; P = 0.0028), while no change was observed in the placebo group. This represents a large treatment effect on the primary outcome measure for autism severity [1].

Metabolic and Behavioral Improvements: Secondary outcomes revealed comprehensive improvements in language function, social interaction, and decreased restricted or repetitive behaviors. Additionally, the this compound group demonstrated normalization of metabolic parameters and gastrointestinal symptoms that commonly co-occur with ASD [1] [2].

Pharmacokinetic Profile: Blood levels of this compound were 12 ± 1.5 μmol/L (mean ± SD) at 2 days and 1.5 ± 0.5 μmol/L after 6 weeks, with a terminal half-life of 14.7 ± 0.7 days. This sustained exposure following a single infusion aligns with the drug's known protein-binding characteristics [1].

Safety Outcomes: A self-limited, asymptomatic rash was observed in some participants, but no serious adverse events were reported. The study concluded that low-dose this compound had an acceptable safety profile in this small cohort [1].

Phase II Proof-of-Concept Study (2023)

A larger 14-week, randomized, double-blind, placebo-controlled proof-of-concept study (N = 52) tested the efficacy and safety of this compound intravenous infusions in boys aged 4-15 years with moderate to severe ASD. This study featured three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo, administered at baseline, week 4, and week 8 [3]. The results revealed important dose-dependent effects:

ABC-Core Scores: The 10 mg/kg this compound group showed greater numeric improvement (-12.5 ± 3.18 [mean ± SE]) versus placebo (-8.9 ± 2.86) in the primary endpoint at Week 14, though this difference did not reach statistical significance. Surprisingly, the 20 mg/kg group did not show improvement over placebo, suggesting a non-linear dose-response relationship [3].

Clinical Global Impression-Improvement (CGI-I): The 10 mg/kg arm demonstrated statistically significant improvement from baseline (2.8 ± 0.30 [mean ± SE]) compared to placebo (1.7 ± 0.27) (p = 0.016), while the 20 mg/kg arm showed a 2.0 ± 0.28 improvement that was not statistically significant compared to placebo (p = 0.65) [3].

Subgroup Analyses: Exploratory analyses revealed that the 10 mg/kg arm showed greater ABC-Core differences from placebo in younger subjects and among those with less severe symptoms at baseline, suggesting potential moderators of treatment response [3].

Safety and Tolerability: this compound was generally safe and well tolerated over 14 weeks, with most adverse events characterized as mild to moderate in severity [3].

Table 2: Summary of Clinical Trial Results for this compound in ASD

| Trial Parameter | SAT-1 Trial (2017) | Phase II Trial (2023) |

|---|---|---|

| Participants | 10 male children, ages 5-14 | 52 male children, ages 4-15 |

| Study Design | Single-dose, matched pairs | Multiple dose, 3 arms (10 mg/kg, 20 mg/kg, placebo) |

| Treatment Duration | 6 weeks follow-up | 14 weeks with dosing at 0, 4, 8 weeks |

| Primary Outcome | ADOS-2 comparison scores | ABC-Core (subscales 2, 3, 5) |

| Key Efficacy Results | -1.6 ± 0.55 point improvement (p = 0.0028) | -12.5 ± 3.18 vs. -8.9 ± 2.86 (10 mg/kg vs. placebo, NS) |

| Dose Response | 20 mg/kg single dose effective | 10 mg/kg more effective than 20 mg/kg |

| Safety Profile | Self-limited rash, no serious AEs | Generally safe, most AEs mild to moderate |

The following diagram illustrates the workflow and key findings from the clinical trials of this compound in ASD:

Clinical trials demonstrate this compound's efficacy for core ASD symptoms with a non-linear dose response and acceptable safety profile.

Experimental Protocols and Methodologies

In Vitro Assays for Purinergic Signaling

The investigation of this compound's effects on purinergic signaling requires sophisticated in vitro approaches that can capture the complexity of receptor-ligand interactions and downstream signaling consequences:

Radioreceptor Binding Assays: These assays quantify this compound's interference with ligand-receptor binding using radioactively labeled analogs. Specifically, the binding of the systemin analog ¹²⁵I-Tyr-2,Ala-15-systemin to its receptor can be measured in the presence of increasing this compound concentrations, yielding an IC₅₀ value (160 μM in plant systems) that represents this compound's potency as a competitive antagonist [4]. Protocol: (1) Prepare membrane fractions containing purinergic receptors; (2) Incubate with ¹²⁵I-labeled ligand and varying this compound concentrations (0.1-1000 μM); (3) Separate bound from free ligand by filtration; (4) Quantify radioactivity to determine displacement curves [4].

Photoaffinity Labeling: This technique employs photoreactive analogs of natural ligands to covalently crosslink to their receptors, allowing visualization of receptor proteins and assessment of competitive inhibition by this compound. Protocol: (1) Synthesize photoaffinity analog ¹²⁵I-N-(4-[p-azidosalicylamido]butyl)-3′(2′-Cys-3, Ala-15-systemindithiol)propionamide; (2) Incubate with receptor preparation in presence/absence of this compound; (3) UV irradiate to activate crosslinking; (4) Analyze by SDS-PAGE and phosphorimaging [4].

Extracellular Signal-Regulated Kinase (ERK) Activation Assays: These assays measure this compound's effects on downstream signaling pathways using immunodetection methods. Protocol: (1) Treat cells (e.g., CHO cells) with this compound (0-300 μM) for varying durations (0-60 min); (2) Prepare cell extracts; (3) Perform immunocomplex kinase assays with anti-phosphotyrosine antibodies; (4) Measure MBP kinase activity or use Western blotting with phospho-specific ERK1/2 antibodies [5].

Cellular Response Measurements

Medium Alkalinization Assays: This method detects proton flux changes following receptor activation, providing a sensitive measure of purinergic signaling activity. Protocol: (1) Maintain suspension-cultured cells in multiwell plates; (2) Monitor baseline pH until stable (approximately 1 hour); (3) Add this compound with or without purinergic agonists; (4) Measure pH changes at 1-4 minute intervals using a semimicro combination electrode [4].

Mitogen-Activated Protein Kinase (MAPK) Activity Measurements: These assays quantify activation of key signaling pathways downstream of purinergic receptors. Protocol: (1) Treat cells with this compound and/or purinergic agonists; (2) Lyse cells at specific time points; (3) Perform in-gel kinase assays using myelin basic protein (MBP) as substrate; (4) Analyze phosphorylation by autoradiography or phosphorimaging [4].

In Vivo Assessment in Animal Models

Animal models of ASD provide essential platforms for evaluating this compound's therapeutic potential and mechanisms of action:

Maternal Immune Activation (MIA) Model: This model involves activating the maternal immune system during pregnancy to produce offspring with ASD-like behaviors. Protocol: (1) Administer poly(I:C) to pregnant dams at gestational day 12.5; (2) Treat offspring with this compound (20 mg/kg) or vehicle at specified ages; (3) Assess social behavior, repetitive behaviors, cognitive function, and metabolic parameters [1] [3].

Fragile X (Fmr1 Knockout) Model: This genetic model recapitulates aspects of ASD and permits evaluation of this compound's effects on established behavioral and metabolic abnormalities. Protocol: (1) Utilize Fmr1 knockout mice; (2) Administer single or repeated doses of this compound (10-20 mg/kg); (3) Evaluate social approach, novelty preference, short-term memory, and stereotyped behaviors; (4) Analyze purine metabolism in brain and peripheral tissues [3].

Clinical Trial Assessments and Endpoints

Rigorous clinical evaluation of this compound requires comprehensive assessment strategies that capture both core ASD symptoms and related physiological parameters:

Primary Behavioral Endpoints: The ADOS-2 comparison score provides a standardized measure of autism-specific behaviors, while the ABC-Core (sum of subscales 2, 3, and 5 of the Aberrant Behavior Checklist) assesses lethargy/social withdrawal, stereotypic behavior, and inappropriate speech [1] [3].

Secondary and Exploratory Endpoints: These include the Expressive One-Word Picture Vocabulary Test (EOWPVT) for language assessment, Autism Treatment Evaluation Checklist (ATEC), Clinical Global Impression-Improvement (CGI-I) scale adapted for autism, and metabolomic profiling of purine pathway intermediates [1] [3].

Safety Monitoring: Essential safety assessments include complete blood counts, comprehensive metabolic panels, adrenal function tests, neurological examinations, and monitoring for known adverse effects such as rash, coagulopathy, and liver function abnormalities [1] [3].

Comparative Analysis of this compound's Effects Across Biological Systems

This compound demonstrates remarkably conserved mechanisms across diverse biological systems, from human clinical applications to plant defense signaling. In tomato plants (Lycopersicon peruvianum), this compound potently inhibits systemin-mediated defense signaling by interfering with the binding of the peptide systemin to its receptor, with an IC₅₀ of 160 μM. This inhibition extends to downstream events including medium alkalinization and MAPK activation, demonstrating this compound's ability to disrupt conserved signaling pathways across biological kingdoms [4]. The parallel between systemin-mediated defense signaling in plants and cytokine-mediated inflammatory responses in animals reveals fundamental evolutionary conservation in danger response pathways that this compound selectively targets.

In mammalian systems, this compound's effects are more complex and context-dependent. While it consistently functions as a purinergic receptor antagonist, it can simultaneously stimulate the ERK pathway in certain cell types, inducing approximately 10-fold activation of ERK1/2 within 5-10 minutes of exposure [5]. This paradoxical stimulation of growth signaling pathways alongside inhibition of purinergic signaling highlights the complexity of this compound's cellular actions and may explain its non-linear dose-response relationships observed in clinical trials. The differential effects of low (10 mg/kg) versus high (20 mg/kg) doses in the Phase II clinical trial suggest that optimal therapeutic dosing must balance multiple signaling effects to achieve clinical efficacy without counterproductive activation of competing pathways [3].

Therapeutic Potential and Future Directions

Broader Therapeutic Applications

The implications of this compound's mechanism of action extend well beyond ASD, encompassing a diverse range of chronic conditions characterized by persistent CDR activation:

Complex Chronic Disorders: The Naviaux Lab has identified multiple conditions that may benefit from antipurinergic therapy, including Chronic Fatigue Syndrome (ME/CFS), post-treatment Lyme disease syndrome, Long COVID, Gulf War Illness, and treatment-resistant depression [2]. These conditions share features of persistent metabolic dysfunction and inflammatory signaling that may respond to purinergic antagonism.

Neurodegenerative Disorders: Early-stage investigations are exploring this compound's potential in Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), where neuroinflammation and mitochondrial dysfunction contribute to disease progression [2].

Other Conditions: Additional candidates for antipurinergic therapy include fibromyalgia, postural orthostatic tachycardia syndrome (POTS), small fiber polyneuropathy, and as an additive in organ transplant preservation solutions to reduce inflammation and improve organ survival [2].

Next-Generation Antipurinergic Therapeutics

While this compound has established the therapeutic potential of antipurinergic therapy, its non-selective nature and pharmacokinetic properties have motivated the development of more targeted approaches:

Receptor-Selective Antagonists: Development of compounds targeting specific purinergic receptors (e.g., P2X7, P2Y2) to achieve more precise therapeutic effects with reduced off-target activities. These selective agents would allow manipulation of specific aspects of purinergic signaling while preserving beneficial signaling functions [2].

Pannexin Channel Blockers: Therapeutics targeting pannexin-1 channels to reduce stress-induced ATP release, potentially working synergistically with antipurinergic receptor agents to more comprehensively regulate extracellular purine levels [2].

Combination Approaches: Strategic pairing of antipurinergic therapies with metabolic support agents, autonomic balancing techniques, and cognitive and behavioral therapies to address multiple components of the CDR simultaneously and support complete healing cycles [2].

Table 3: Future Directions in Antipurinergic Drug Development

| Therapeutic Approach | Mechanism | Development Stage | Advantages |

|---|---|---|---|

| Non-selective APDs (this compound) | Broad P2X/P2Y antagonism | Phase II completed for ASD | Established safety profile, multiple targets |

| Receptor-Selective APDs | Specific receptor subtype blockade | Preclinical development | Reduced side effects, targeted therapy |

| Pannexin Channel Blockers | Inhibition of stress-induced ATP release | Early discovery | Prevents initiation of purinergic signaling |

| Combination Therapies | APDs with metabolic support | Conceptual/early testing | Addresses multiple CDR components simultaneously |

Conclusion

This compound represents the pioneering therapeutic in an emerging class of antipurinergic drugs that target the evolved Cell Danger Response, offering a fundamentally new approach to treating ASD and related complex chronic conditions. The compelling efficacy signals from clinical trials, particularly the improvement in core ASD symptoms following low-dose administration, provide clinical validation of the CDR hypothesis and this compound's mechanism of action. The non-linear dose-response relationship observed between 10 mg/kg and 20 mg/kg doses underscores the sophisticated balancing of signaling pathways required for optimal therapeutic effect.

References

- 1. Low‐dose this compound in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]

- 2. This compound [naviauxlab.ucsd.edu]

- 3. Randomized clinical trial of low dose this compound intravenous ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits initiation of defense signaling by systemin ... [pmc.ncbi.nlm.nih.gov]

- 5. Stimulation of Extracellular Signal-Regulated Kinase ... [sciencedirect.com]

Suramin's Pharmacological Profile at P2 Receptors

| Receptor Subtype | Reported Potency (IC₅₀, pA₂, or pKʙ) | Key Characteristics & Selectivity Notes |

|---|---|---|

| P2X Family (Ion Channels) | ||

| P2X1 | IC₅₀ ~0.5 - 1 μM [1] [2] | One of the more potent antagonistic effects of suramin [3]. |

| P2X2 | IC₅₀ ~0.49 μM [1] | Competitively antagonized by this compound [4]. |

| P2X3 | Potency similar to P2X1/P2X2 [3] | Effectively blocked by this compound [3]. |

| P2X7 | Less potent than at P2X1/P2X3 [3] | Blocked by this compound [3]. |

| P2Y Family (GPCRs) | ||

| P2Y1 (Turkey) | pA₂ = 5.77 [2] | More potently antagonized than P2Y2 [2]. |

| P2Y2 (Human) | pA₂ = 4.32; Kᵢ = ~50 μM [2] [5] | Less potent antagonism; Schild plot slope >1 suggests complex interaction [2]. |

| P2Y4, P2Y6, P2Y11, P2Y12 | Equipotent or more potent than at P2Y2 [6] | Lacks selectivity [6]. |

Key Experimental Protocols for this compound

The following are established methodologies for studying this compound's antagonist effects at P2 receptors.

Functional Antagonism on Isolated Blood Vessels

This protocol assesses this compound's effect on contractile responses in tissue [4].

- Primary Readout: Isometric tension measurement.

- Tissue Preparation: Isolated rings of rabbit ear artery, denuded of endothelium.

- Agonist: Cumulative concentration-effect curves are constructed using α,β-methylene ATP (a stable ATP analog).

- Antagonist Application: Tissues are incubated with increasing concentrations of this compound.

- Critical Parameter: Incubation Time. This compound equilibrates slowly with receptors. Shorter incubations (e.g., 15 min) can yield a Schild plot slope greater than unity, while longer incubations (e.g., 3 hours) are required for equilibrium, resulting in a Schild plot slope of 1.00, confirming simple competition [4].

- Data Analysis: Schild plot analysis to determine pKʙ/pA₂ value.

Calcium Mobilization Assay in Recombinant Cells

This protocol is used for Gq-coupled P2Y receptors (e.g., P2Y2, P2Y1) [6] [5].

- Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y2 receptor.

- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).

- Agonist Stimulation: Cells are stimulated with an agonist like UTP (P2Y2 receptor-specific).

- Antagonist Pre-treatment: Cells are pre-incubated with this compound or its derivatives before agonist addition.

- Primary Readout: Change in intracellular calcium concentration, measured as fluorescence intensity using a flexstation or plate reader.

- Data Analysis: IC₅₀ values for antagonists are determined from concentration-response curves. Schild analysis can be performed to confirm competitive antagonism.

Two-Electrode Voltage Clamp (TEVC) in Oocytes

This protocol is used for studying ionotropic P2X receptors [1].

- Expression System: Xenopus laevis oocytes injected with cRNA for a specific P2X receptor subunit (e.g., rat P2X2).

- Voltage Clamp: Oocytes are voltage-clamped at a holding potential (e.g., -60 mV).

- Agonist Application: ATP is applied to evoke inward cationic currents.

- Antagonist Application: this compound is applied before and during ATP challenge to measure inhibition of the current.

- Primary Readout: Peak current amplitude.

- Data Analysis: IC₅₀ values for this compound are calculated from concentration-inhibition curves.

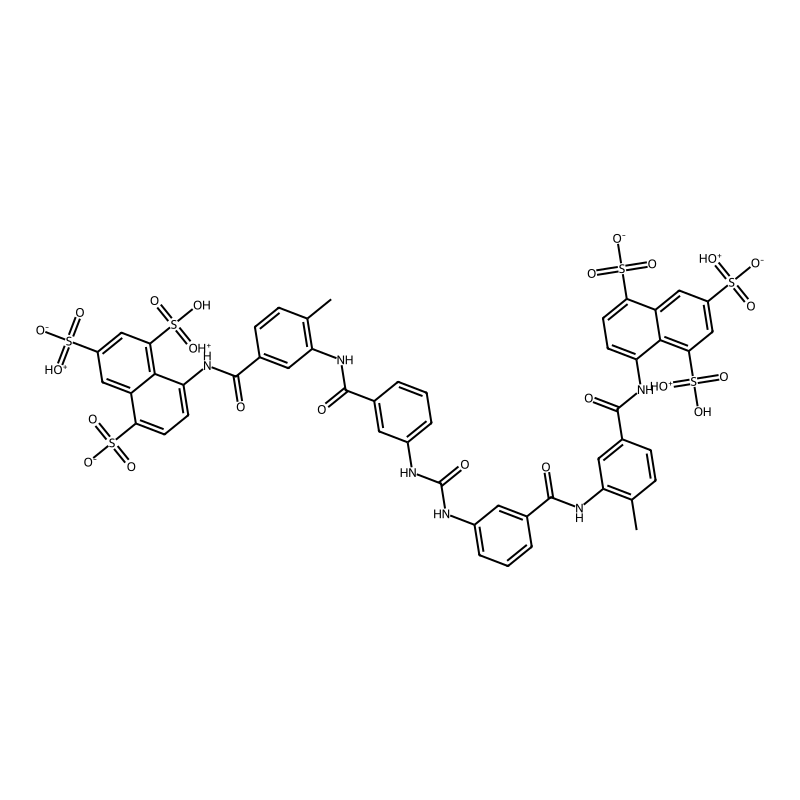

The Role of this compound in Modern Purinergic Research

While this compound remains a foundational tool for confirming purinergic signaling, its lack of selectivity has driven the development of more refined compounds [3] [7]. Research has focused on creating this compound derivatives to improve selectivity and properties [6] [1] [5]. The following diagram illustrates how this compound and newer antagonists interact with P2 receptor signaling.

> this compound and its derivatives act as competitive antagonists, blocking the binding of ATP/UTP to both P2X and P2Y receptors, thereby inhibiting downstream signaling.

References

- 1. Molecular Determinants of Potent P2X2 Antagonism ... [sciencedirect.com]

- 2. PPADS and this compound as antagonists at cloned P2Y [pmc.ncbi.nlm.nih.gov]

- 3. P2X Receptors as Drug Targets - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a slowly-equilibrating but competitive ... [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of this compound ... [sciencedirect.com]

- 6. Profiling of a this compound-derived compound library at ... [pmc.ncbi.nlm.nih.gov]

- 7. Recommended tool compounds and drugs for blocking ... [link.springer.com]

Suramin and the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a conserved cellular pathway that detects various stress signals, such as viral infection, endoplasmic reticulum (ER) stress, and amino acid deprivation [1]. Four sensor kinases (HRI, PKR, PERK, and GCN2) converge on the phosphorylation of a single protein, the eukaryotic translation initiation factor 2 subunit alpha (eIF2α) [1]. This phosphorylation reduces global protein synthesis but selectively enhances the translation of specific mRNAs, like that for the transcription factor ATF4. This process aims to restore cellular homeostasis but can trigger apoptosis if stress is unresolved [1]. ISR dysregulation is implicated in neurodegenerative diseases, viral pathogenesis, and cancer [1].

Suramin's Mechanism of Action: this compound is a polysulfonated naphthylurea originally developed for African sleeping sickness. Its action on the ISR is linked to its identity as an antipurinergic drug (APD) [2]. It inhibits purinergic signaling by blocking the effects of extracellular nucleotides like ATP, which act as damage-associated molecular patterns (DAMPs) [2]. According to the Cell Danger Hypothesis, a core metabolic syndrome maintained by purinergic signaling underlies various diseases, including autism spectrum disorder (ASD) [2]. By antagonizing P2 receptors, this compound is proposed to resolve this persistent "cell danger response," which shares features with the ISR, thereby restoring normal cellular function and metabolism [2]. Its well-characterized profile also makes it a valuable compound in laboratory research for probing disease pathways [3].

Research and Clinical Applications

Research into this compound repurposing has expanded into several novel areas, supported by both preclinical models and early-stage clinical trials.

The table below summarizes key ongoing and recent research focuses for this compound:

| Research Area | Key Findings / Rationale | Clinical Trial / Research Context |

|---|

| Neurodevelopmental Disorders | Corrected symptoms, metabolism, and synaptic abnormalities in mouse models of ASD; improved core symptoms in a pilot human study [4] [2]. | SAT-1 Trial (Phase I/II): Single, low-dose (20 mg/kg) IV infusion was safe and showed activity on primary outcome measures (n=10) [2]. STAT-2A Trial (Phase II): Active-recruiting, evaluating repeat dosing in males (ages 5-14) with ASD (n=45) [4]. | | Neurodegenerative Diseases | Potential to slow progression in Alzheimer's and Parkinson's by modulating neuroinflammatory pathways [3]. | Early-stage clinical trials; investigated as part of combination therapies [3]. | | Antiviral Research & Therapy | Inhibits viral entry and replication; investigated for Zika, Ebola, and coronaviruses in experimental treatments [3]. | Investigated as an adjunct in antiviral regimens; primarily in pre-clinical or in vitro stages [3]. | | Oncology Supportive Care | Anti-angiogenic properties may slow tumor growth and enhance efficacy of existing chemotherapies [3]. | Investigated as an adjunct therapy; research is ongoing to define optimal dosing [3]. |

Experimental Protocols for ISR Modulation

The following section details a modern, high-throughput method for discovering ISR modulators, which can be adapted to study the effects of established compounds like this compound.

Optogenetics-Based Phenotypic Screening for ISR Modulators

This protocol, adapted from a 2025 Cell publication, uses optogenetics to induce the ISR with high precision, avoiding the pleiotropic cytotoxicity of small-molecule stressors [1].

1. Principle: An optogenetic system was engineered to trigger the oligomerization and phase separation of the ISR kinase PKR upon exposure to blue light. This mimics PKR's natural activation, selectively inducing the ISR pathway without off-target cellular damage. This clean activation allows for a phenotypic screen to identify compounds that enhance or suppress the ISR [1].

2. Key Reagents and Cell Engineering:

- Cell Line: Human H4 neuroglioma cells (easily expandable, neural origin) [1].

- Optogenetic Construct: A synthetic gene circuit where PKR's dsRNA-binding domains are replaced with Cry2Olig (E490G), a blue light-sensitive oligomerization domain [1].

- Reporter: A fluorescent reporter for the transcription factor ATF4 to quantify ISR activation.

3. Workflow and Screening Procedure: The screening procedure is a multi-step process designed to precisely identify and validate ISR-modulating compounds, as illustrated below.

4. Secondary Validation:

- Biochemical Analysis: Perform Western blotting on hit compounds to confirm changes in key ISR markers like phosphorylated eIF2α (p-eIF2α) and CHOP [1].

- Binding Studies: Use Surface Plasmon Resonance (SPR) to test for direct binding to ISR components [1].

- Functional Assays: Validate efficacy in disease-relevant models, such as viral infection (e.g., Herpes Simplex Virus, Zika virus) [1].

Quantitative Data on this compound

The table below consolidates key quantitative information from this compound studies, particularly in the context of autism.

| Parameter | Value / Finding | Context / Details |

|---|---|---|

| Effective Blood Level (Mouse models of ASD) | 5–10 μmol/L [2] | Corrected ASD-like symptoms without reported toxicity over 4 months. |

| Blood Level (Human SAT-1 Trial) | 12 ± 1.5 μmol/L (at 2 days); 1.5 ± 0.5 μmol/L (after 6 weeks) [2] | Following a single 20 mg/kg IV infusion. |

| Terminal Half-Life (Human) | 14.7 ± 0.7 days [2] | Informs dosing interval and washout period design. |

| ADOS-2 Comparison Score Change | -1.6 ± 0.55 points (n=5; Cohen's d=2.9; P=0.0028) [2] | Primary outcome in the SAT-1 trial, indicating improved autism severity. |

| Common Adverse Event | Self-limited, asymptomatic rash [2] | No serious adverse events reported in the SAT-1 trial (n=10). |

Future Directions and Considerations

The future of this compound and its derivatives lies in overcoming existing limitations and leveraging new technologies.

- Barriers and Opportunities: While this compound's safety profile is well-established, its side effect profile at high doses and manufacturing constraints remain a consideration [3]. Opportunities exist in developing targeted delivery systems and combination therapies to enhance efficacy while minimizing risks [3].

- Target Deconvolution: For newly discovered ISR modulators (and to further clarify this compound's mechanisms), techniques like CRISPR-based screens and photoproximity labeling are crucial for identifying specific molecular targets within the complex ISR network [1].

- Expanding Therapeutic Landscapes: Recent research continues to reveal the ISR's role in diverse physiological processes, such as controlling cytokine production in tissue-resident memory T cells, implicating it in autoimmune and inflammatory diseases [5]. This expands the potential therapeutic applications for ISR modulators like this compound beyond neurodegeneration and infection.

References

- 1. Optogenetics-enabled discovery of integrated stress ... [sciencedirect.com]

- 2. Low‐dose this compound in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]

- 3. This compound Sodium in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 4. This compound for the Treatment of Autism Trial: KZ101 in a Male ... [centerwatch.com]

- 5. The integrated stress response pathway controls cytokine ... [nature.com]

Molecular Mechanisms and Signaling Pathways

Suramin is a polysulfonated naphthylurea that functions primarily as a non-selective purinergic P2 receptor antagonist. It inhibits both metabotropic (P2Y) and ionotropic (P2X) receptor families, affecting critical neural signaling pathways and calcium homeostasis [1].

The diagram below illustrates this compound's core mechanisms and downstream effects on neuronal pathology.

This compound's core mechanisms and neurobiological effects

Preclinical Evidence and Experimental Models

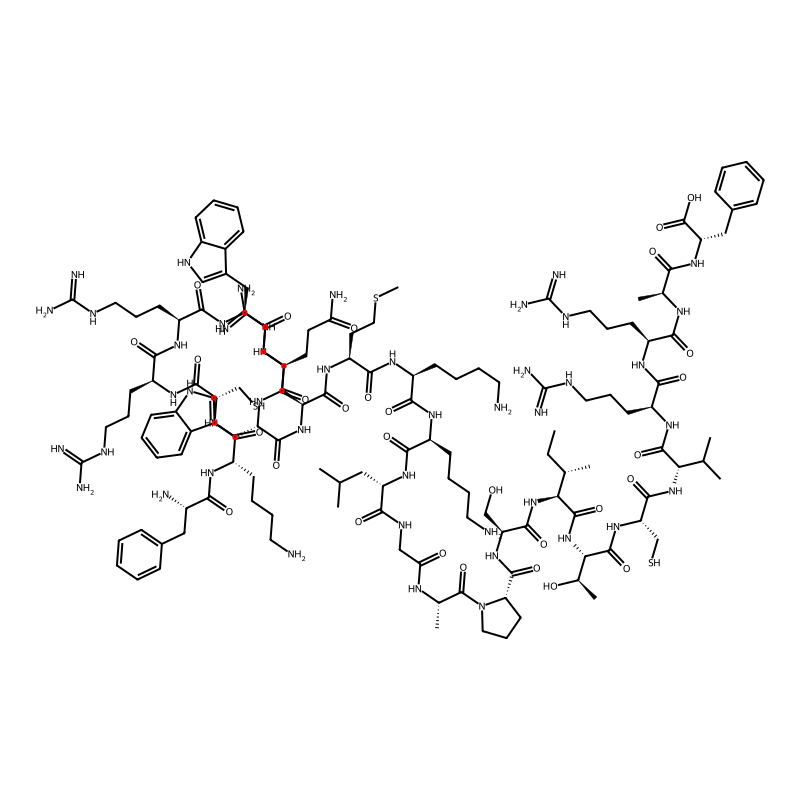

Preclinical studies in mouse models of ASD (Fragile X and maternal immune activation) demonstrate this compound's ability to reverse behavioral and metabolic abnormalities [1] [2]. Key experimental protocols include:

In Vitro Neuronal Studies: Human forebrain neurons differentiated from induced pluripotent stem cells (iPSCs) from sporadic Alzheimer's patients are treated with 100μM this compound for 72 hours. Post-treatment analysis includes assessments of phosphorylated tau, oxidative stress markers, and synaptic puncta density [3].

In Vivo Behavioral Studies: Mouse models receive intraperitoneal this compound injections to achieve plasma concentrations of 5-15 μM. Behavioral tests (social interaction, repetitive behaviors) are conducted, followed by brain tissue analysis for synaptic protein expression and Purkinje cell counts [1] [2].

Clinical Trial Evidence and Quantitative Data

Clinical trials have explored this compound's safety and efficacy in ASD, primarily using intravenous administration. Recent developments include investigating intranasal delivery [4].

| Trial/Study | Phase | Participants | Dosing Regimen | Key Efficacy Findings | Key Safety Findings |

|---|

| SAT-1 [2] | 1/2 | 10 male children with ASD (5-14 years) | Single IV infusion, 20 mg/kg | - ADOS-2 comparison score improved -1.6 points [2].

- Improvements in language, social interaction, repetitive behaviors [2]. | - No serious adverse events [2].

- Self-limited, asymptomatic rash [2]. | | STAT-2A (Active) [5] | 2 | ~45 male children with ASD (5-14 years) | Two IV infusions, 4 weeks apart (crossover design) | Primary outcome data pending (est. completion Apr 2028) [5]. | Monitoring safety and PK with repeat dosing [5]. |

This compound's pharmacokinetics are characterized by a long terminal half-life of approximately 14.7 days. Maximum behavioral improvements in the SAT-1 trial were observed at 3 weeks post-infusion and gradually dissipated over 5-8 weeks [2].

Neurotoxicity and Safety Profile

This compound exhibits a dose-dependent neurotoxicity profile. At high plasma concentrations (>350 μg/mL), approximately 40% of patients develop peripheral neuropathy [1]. The table below summarizes the characteristics of this compound-induced neuropathies.

| Feature | Axonal Sensorimotor Polyneuropathy | Demyelinating Polyradiculoneuropathy |

|---|---|---|

| Onset & Severity | Mild, chronic [1] | Subacute, severe (resembles Guillain-Barré syndrome) [1] |

| Clinical Presentation | Distal numbness, paresthesias, mild weakness, reduced reflexes [1] | Widespread numbness, symmetric proximal & distal weakness, areflexia, potential respiratory failure [1] |

| Electrophysiology | Decreased sensory & CMAP amplitudes [1] | Slow conduction velocities, temporal dispersion, conduction blocks [1] |

| Pathology | Loss of myelinated fibers [1] | Segmental demyelination, remyelination, lymphocytic infiltration [1] |

| Outcome | Reversible upon discontinuation [1] | May require plasmapheresis; recovery can be incomplete [1] |

Proposed mechanisms for neurotoxicity include inhibition of neurotrophic factor receptors, induction of lysosomal storage pathology, and disruption of calcium homeostasis [1].

Research Applications and Future Directions

Beyond ASD, this compound is being explored for other neurological conditions. In sporadic Alzheimer's disease models, this compound treatment partially reduced phosphorylated tau and fully remediated oxidative stress imbalances [3]. This compound also demonstrates neuroprotective effects in ischemic damage models by preventing anoxic depolarization and neuronal death [1].

Future research is focused on several key areas:

- Novel Formulations: Developing intranasal delivery systems to improve brain penetration and avoid systemic side effects [4].

- Mechanistic Studies: Further elucidating the role of purinergic signaling in neurodevelopment and neuroinflammation.

- Clinical Translation: Larger, phase 3 trials are needed to confirm efficacy and establish the long-term safety profile of repeated this compound dosing in neurodevelopmental disorders.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Low‐dose this compound in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]

- 3. Impact of this compound on Key Pathological Features of Sporadic ... [pubmed.ncbi.nlm.nih.gov]

- 4. PaxMedica Announces First Patent Allowance for this compound ... [biospace.com]

- 5. This compound for the Treatment of Autism Trial: KZ101 in a Male ... [centerwatch.com]

Suramin Blood-Brain Barrier Penetration: Technical Review for Researchers

Suramin Properties and Historical Context

This compound is a polyanionic polysulfonated naphthylurea with a molecular weight of 1,429.2 Da, characterized by its highly negative charge and stable chemical structure. First synthesized by Bayer in 1917, this compound has been used for decades primarily as an anti-trypanosomal agent against Human African Trypanosomiasis (sleeping sickness). This compound exhibits exceptional stability in biological systems, with a prolonged half-life of 36-60 days and approximately 99.7% protein binding affinity in serum, which significantly influences its distribution kinetics and potential for accumulation with repeated dosing [1] [2]. The drug's poor gastrointestinal absorption necessitates parenteral administration, typically through intravenous or intraperitoneal routes in both clinical and research settings [2].

Beyond its antiparasitic applications, this compound has attracted research interest for its potential effects on various biological systems. The drug functions as a broad-spectrum purinergic receptor antagonist, inhibiting both P2X and P2Y receptor families, which contributes to its anti-inflammatory properties and potential neuromodulatory effects [3] [1]. Additionally, this compound demonstrates multi-target activity against various enzymes and receptors, including inhibition of NAD-dependent protein deacylase sirtuin-5, follicle-stimulating hormone receptors, heparanase, and phospholipase A2, while acting as an agonist for ryanodine receptors [2]. This diverse pharmacodynamic profile underlies the ongoing investigation of this compound for various conditions, including autism spectrum disorder, fibromyalgia, and oncology applications, despite its limited central nervous system penetration [3] [4] [1].

Blood-Brain Barrier Penetration Capacity

Quantitative Distribution Profile

Research consistently demonstrates that this compound exhibits limited penetration across the blood-brain barrier into the brain parenchyma. Studies using advanced techniques including in situ brain perfusion and quantitative tissue analysis reveal that this compound distribution to most brain regions is comparable to vascular markers, suggesting minimal trans-BBB passage [5]. The table below summarizes key quantitative findings from experimental studies:

Table 1: Quantitative Distribution of this compound in Brain and Other Tissues

| Experimental Model | Dosing Regimen | Brain Concentration | Other Tissue Concentration | Brain-to-Blood Ratio | Reference |

|---|---|---|---|---|---|

| Male BALB/c mice (in situ perfusion) | 7 mg/kg/day IP × 7 days | Peak: 3.3 ± 1.3 μg/g (after 10 days) | Renal: 339.8 ± 30.9 μg/g; Tumor: 74.4 ± 16.5 μg/g | <0.01 | [6] |

| 9L gliosarcoma rat model | 35 mg/kg/day | Not detected in parenchyma | Tumor: 230.9 ± 139.2 μg/g | Not detectable | [6] |

| Wild-type & P-gp deficient mice | In situ brain perfusion | Similar to vascular marker [14C]sucrose | Choroid plexus: higher than sucrose | Minimal | [5] |

| P-glycoprotein-deficient mice | In situ brain perfusion | No difference from wild-type | Choroid plexus: sensitive to endocytosis inhibitor | Minimal, P-gp independent | [5] [7] |

Regional analysis within the brain reveals differential distribution patterns. While this compound demonstrates negligible penetration into regions with intact blood-brain barrier (cerebral cortex, hippocampus, thalamus), it shows significantly higher association with circumventricular organs, including the choroid plexus, where the barrier is naturally more permeable [5]. This distribution pattern aligns with this compound's historical classification as a first-stage trypanosomiasis treatment, considered ineffective once parasites have invaded the central nervous system [5]. The concentrations achieved in brain parenchyma (typically <5 μg/g) fall substantially below the therapeutic thresholds established in vitro for various molecular targets (often 200-400 μg/mL) [6], explaining its limited efficacy against CNS-stage trypanosomiasis and other central nervous system pathologies.

Experimental Protocols for Assessing BBB Penetration

In Situ Brain Perfusion Technique

The in situ brain perfusion method provides a precisely controlled approach for quantifying this compound distribution across the blood-brain barrier while eliminating confounding factors from systemic metabolism and protein binding. The protocol implemented in this compound studies utilizes male BALB/c, FVB wild-type, and P-glycoprotein-deficient mice (approximately 25g body weight) anesthetized with medetomidine hydrochloride (2 mg/kg) and ketamine (150 mg/kg) [5]. Following anesthesia, animals are heparinized (100 U intraperitoneally) to prevent coagulation, and their brains are perfused via the left cardiac ventricle with oxygenated artificial plasma maintained at 37°C for periods up to 30 minutes. The artificial plasma composition consists of a modified Krebs-Henseleit Ringer solution containing: 117 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 24.8 mM NaHCO₃, 1.2 mM KH₂PO₄, 10 mM glucose, and 1 g/L bovine serum albumin [5].

During the perfusion process, the right cardiac atrium is sectioned to prevent recirculation of the perfusate, ensuring that all drug delivery to the brain occurs exclusively through the controlled perfusion system. Following predetermined perfusion intervals, cerebrospinal fluid samples are collected from the cisterna magna, after which animals are decapitated and brain tissue is systematically dissected into specific regions of interest: cerebral cortex, pineal gland, IVth ventricle choroid plexus, caudate putamen, hippocampus, pituitary gland, hypothalamus (including suprachiasmatic nucleus), thalamus, pons, and cerebellum [5]. All tissue samples, along with CSF and plasma specimens, are processed for radioactive liquid scintillation counting using [³H]this compound sodium (5.1-6.2 Ci/mmol) with [¹⁴C]sucrose typically employed as a vascular reference marker [5].

Capillary Depletion and Choroid Plexus Isolation

The capillary depletion assay distinguishes between drug accumulation in the vascular compartment versus actual translocation across the blood-brain barrier into brain parenchyma. Following perfusion, brain tissue is homogenized in physiological buffer (3× brain weight) combined with 26% dextran (4× brain weight). The homogenate undergoes density gradient centrifugation at 5,400 × g for 15 minutes at 4°C, producing an endothelial cell-enriched pellet and a supernatant containing brain parenchyma and interstitial fluid [5]. Comparative analysis of this compound concentrations in these fractions enables researchers to distinguish between endothelial association and true BBB passage.

For evaluation of blood-CSF barrier penetration, the isolated incubated choroid plexus technique is employed. Choroid plexus tissues are carefully dissected and incubated in artificial CSF containing [³H]this compound with or without pharmacological inhibitors. Studies investigating this compound transport mechanisms have utilized phenylarsine oxide as an endocytosis inhibitor to characterize the cellular uptake processes [5]. Additional mechanistic insights are gained through co-perfusion experiments with other antitrypanosomal drugs (melarsoprol, nifurtimox, eflornithine) and studies using P-glycoprotein-deficient mice (Mdr1a/Mdr1b-targeted mutation) to evaluate potential interactions with this major efflux transporter system [5] [7].

Mechanisms of Transport and Molecular Interactions

Cellular Transport Pathways

This compound's traversal across brain barrier systems occurs through distinct mechanisms at different interfaces. While the drug shows minimal penetration across the endothelial blood-brain barrier proper, it demonstrates selective accumulation in the choroid plexus via active cellular processes. Research indicates that this compound uptake into the choroid plexus is sensitive to phenylarsine oxide, a known inhibitor of endocytosis, suggesting this process depends on active cellular uptake mechanisms rather than passive diffusion [5]. This pattern aligns with observations in other cell types, including human dermal microvascular endothelial cells (HMEC-1), where this compound internalization occurs through caveola-mediated endocytosis [5].

Diagram: this compound transport mechanisms at brain barriers

The differential distribution between brain regions with intact blood-brain barrier and circumventricular organs (CVOs) reflects the distinct structural and functional properties of these barrier systems. Unlike the tight endothelial barrier found in most brain regions, CVOs feature more permeable capillaries that allow greater access to circulating molecules, explaining this compound's preferential accumulation in these areas [5] [8]. This regional variation in distribution has important therapeutic implications, potentially explaining why this compound demonstrates some efficacy against trypanosomes in specific brain regions like the cerebral cortex but fails to clear parasites from the choroid plexus and ventricular areas [5].

P-Glycoprotein Independence and Drug Interactions

Notably, this compound distribution studies in P-glycoprotein-deficient mice (Mdr1a/Mdr1b-targeted mutation) revealed no significant differences compared to wild-type controls, indicating that this major efflux transporter does not significantly limit this compound's already restricted brain penetration [5] [7]. This finding distinguishes this compound from many other therapeutic compounds whose brain delivery is substantially enhanced by P-glycoprotein inhibition. Additionally, coadministration studies demonstrated that this compound distribution remains unaffected by the presence of other antitrypanosomal medications (melarsoprol, nifurtimox, eflornithine), suggesting the absence of competitive transport interactions at the blood-brain barrier [5].

The polyanionic character of this compound, with its six sulfate groups, creates strong electrostatic interactions that influence its binding and distribution. Recent research demonstrates that these sulfate groups form stable electrostatic interactions with histone octamers through hydrogen bonding, with a dissociation constant of 250 nM [9]. While this particular interaction was documented in the context of histone neutralization, similar charge-based interactions may influence this compound's behavior at biological barriers, including potential binding to membrane components that further restrict its central nervous system penetration.

Therapeutic Implications and Research Applications

Relevance for CNS Disorders

Despite its limited penetration across the blood-brain barrier, this compound continues to be investigated for various central nervous system disorders, with research focusing on both its barrier-limited and peripheral effects. The table below summarizes key findings from clinical and preclinical studies of this compound for CNS conditions:

Table 2: this compound Applications in Central Nervous System Disorders

| Condition | Research Model | Dosing | Key Findings | BBB Penetration Role | Reference |

|---|---|---|---|---|---|

| Autism Spectrum Disorder | Human clinical trial (boys 4-15 years) | 10 mg/kg & 20 mg/kg IV at 0, 4, 8 weeks | Significant improvement in CGI-I with 10 mg/kg; ABC-Core showed numeric improvement | Purinergic effects possible despite limited penetration | [1] |

| Fibromyalgia | Reserpine-induced rat model | 100 mg/kg IP single dose | Reduced thalamic P2X4/P2X7 expression, ameliorated pain processing | Direct CNS action suggested | [3] |

| High-Grade Gliomas | Human clinical trial (adults with recurrence) | Target concentration 150-250 μg/mL | No objective responses; 3 patients showed delayed stabilization | Limited efficacy due to poor CNS delivery | [4] |

| 9L Gliosarcoma | Rat model | 7 mg/kg/day & 35 mg/kg/day IP × 7 days | No survival benefit; tumor concentrations insufficient | BBB limits antitumor efficacy | [6] |

| Histone-Mediated Injury | Mouse histone infusion model | 20 mg/kg & 50 mg/kg IP | Protection against histone-induced lung injury and mortality | Peripheral site of action | [9] |

The disconnect between this compound's peripheral and central effects presents both challenges and opportunities for therapeutic development. While the drug's limited brain penetration restricts its direct application to CNS-stage trypanosomiasis and primary brain tumors, this same property may be advantageous for conditions where peripheral purinergic signaling contributes to central nervous system pathophysiology, as proposed in autism spectrum disorder and fibromyalgia [3] [1]. In these cases, this compound may modulate peripheral immune responses or signaling pathways that indirectly influence neurological function without requiring substantial brain concentrations.

Combination Therapy Approaches

Research exploring this compound in combination with other agents suggests that the drug may enhance the efficacy of central nervous system-targeted therapies through peripheral mechanisms or barrier modulation. Clinical observations in trypanosomiasis patients indicate that coadministration of this compound with second-stage agents (melarsoprol, nifurtimox, eflornithine) improves cure rates, potentially through inhibition of P-glycoprotein transport at the blood-brain barrier, thus increasing brain concentrations of companion drugs [5]. However, direct experimental evidence using P-glycoprotein-deficient mouse models demonstrates no significant effect of this compound on this efflux transporter [5], suggesting alternative mechanisms such as immune modulation or complementary pharmacological effects may underlie these clinical benefits.

The anti-inflammatory properties of this compound, mediated through purinergic receptor antagonism, may contribute to its potential benefits in neurodevelopmental and pain conditions even without substantial brain penetration. In fibromyalgia models, this compound administration reduced thalamic expression of P2X4 and P2X7 receptors, suppressed NLRP3 inflammasome activation, decreased pro-inflammatory cytokines, and normalized disturbed neurotransmitters [3]. These central effects despite limited BBB penetration suggest that this compound may influence neuroinflammation through multiple mechanisms, including possible modulation of peripheral-to-central immune signaling or indirect effects on barrier function in specific brain regions.

Research Gaps and Future Directions

The investigation of this compound's blood-brain barrier penetration reveals several significant knowledge gaps requiring further research. While the limited overall brain uptake is well-established, the precise molecular mechanisms governing its selective accumulation in circumventricular organs and choroid plexus remain incompletely characterized. Further research is needed to identify the specific endocytic pathways and potential receptor-mediated processes involved in this compound's cellular uptake at these sites. Additionally, the functional consequences of this compound's preferential distribution to circumventricular organs deserve greater attention, as these brain regions play important roles in neuroendocrine function, fluid balance, and immune surveillance [5] [8].

From a therapeutic perspective, innovative strategies to enhance this compound delivery to specific brain regions could expand its potential applications for central nervous system disorders. Approaches might include nanoparticle-based delivery systems, receptor-mediated transcytosis leveraging identified transport mechanisms, or focused ultrasound for localized barrier disruption [8] [10]. The development of This compound analogs with improved blood-brain barrier penetration while maintaining purinergic antagonism or other desired pharmacological properties represents another promising direction. Furthermore, the potential for this compound to modulate the blood-brain barrier's function itself, particularly in disease states characterized by barrier disruption, warrants systematic investigation given the drug's effects on various signaling pathways and inflammatory processes [9].

References

- 1. Randomized clinical trial of low dose this compound intravenous ... [annals-general-psychiatry.biomedcentral.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Possible Interaction of this compound with Thalamic P2X Receptors ... [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity, efficacy, and pharmacology of this compound in adults with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of this compound, an Antitrypanosomal Drug, across the Blood ... [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and distribution of this compound in the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of this compound, an antitrypanosomal drug, across ... [pubmed.ncbi.nlm.nih.gov]

- 8. The blood–brain barrier: Structure, regulation and drug delivery [nature.com]

- 9. The polyanionic drug this compound neutralizes histones and ... [pmc.ncbi.nlm.nih.gov]

- 10. The penetration of therapeutics across the blood-brain barrier: Classic ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Suramin Intravenous Infusion: Formulations, Clinical Applications, and Experimental Approaches

Introduction to Suramin and Mechanism of Action

This compound sodium is a polysulfonated naphthylurea compound that was first introduced in 1923 for the treatment of Human African Trypanosomiasis, also known as East African Sleeping Sickness. This anti-trypanosomal agent has more recently demonstrated potential therapeutic applications in oncology and neurodevelopmental disorders, particularly autism spectrum disorder (ASD). This compound exhibits a unique pharmacological profile characterized by exceptional stability, an extended half-life of 40-60 days, and high (99.7%) protein binding affinity, which contributes to its prolonged presence in the body [1]. These properties present both therapeutic advantages and clinical challenges, necessitating carefully designed administration protocols.

The primary mechanism of action for this compound's antiparasitic activity involves inhibition of enzymes critical for parasite energy metabolism, specifically those involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH) [2]. However, its potential application in ASD and oncology appears to relate to its function as a potent purinergic receptor antagonist. This compound acts as an antagonist at most purinergic receptors including P2Y and P2X receptors, which are widely distributed throughout the central nervous system [1]. This antagonistic activity may help reduce extracellular ATP and restore normal mitochondrial functioning, potentially addressing the mitochondrial dysfunction that has been implicated in ASD pathophysiology [1]. Additionally, this compound has demonstrated anti-apoptotic properties in hepatocytes by regulating mitochondrial stress and inactivating the JNK-Mst1 signaling pathway [3].

Clinical Application Protocols

FDA-Approved Indications and Dosing

This compound is currently approved for the treatment of the haemolymphatic stage of African trypanosomiasis due to Trypanosoma brucei rhodesiense. The clinical protocol requires careful administration with a test dose followed by incremental therapeutic dosing [4].

Table 1: Standard this compound Dosing Protocol for African Trypanosomiasis

| Day of Treatment | Dose | Administration | Precautions |

|---|---|---|---|

| Day 1 | 4-5 mg/kg (test dose) | Slow IV injection | Monitor for anaphylactic reaction for at least 30 minutes |

| Day 3 | 20 mg/kg | Slow IV injection | Check for proteinuria before administration |

| Days 10, 17, 24, 31 | 20 mg/kg | Slow IV injection | Maximum 1 g per injection; assess renal function before each dose |

The reconstitution protocol specifies that the 1g vial should be dissolved in 10 mL of water for injection to obtain a 10% solution, which may then be administered as a slow IV injection or as a slow infusion in 500 mL of 0.9% NaCl [4]. It is critical to avoid intramuscular (IM) or subcutaneous (SC) injection as these routes can cause severe local inflammation and necrosis [4].

Table 2: this compound Dosage by Body Weight for African Trypanosomiasis

| Body Weight (kg) | Dose (mg) | Volume of 10% Solution (mL) |

|---|---|---|

| 5 | 100 | 1.0 |

| 10 | 200 | 2.0 |

| 15 | 300 | 3.0 |

| 20 | 400 | 4.0 |

| 25 | 500 | 5.0 |

| 30 | 600 | 6.0 |

| 35 | 700 | 7.0 |

| 40 | 800 | 8.0 |

| 45 | 900 | 9.0 |

| ≥50 | 1000 | 10.0 |

Investigational Dosing for Autism Spectrum Disorder

A recent phase 2 randomized, double-blind, placebo-controlled proof-of-concept study (N = 52) investigated this compound for core symptoms of ASD in boys aged 4-15 years with moderate to severe symptoms [1]. The experimental design consisted of:

- Three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo

- Dosing schedule: Intravenous infusions at baseline, week 4, and week 8

- Study duration: 14 weeks total with efficacy assessments throughout

- Primary endpoint: Aberrant Behavior Checklist of Core Symptoms (ABC-Core)

- Secondary endpoints: Clinical Global Impressions-Improvement (CGI-I), Autism Treatment Evaluation Checklist (ATEC), and Expressive One Word Picture Vocabulary Test (EOWPVT)

The 10 mg/kg dose group demonstrated a statistically significant improvement in CGI-I scores (2.8 ± 0.30) compared to placebo (1.7 ± 0.27) with p = 0.016, while the 20 mg/kg group did not show significant improvement over placebo [1]. This suggests a potential inverted U-shaped dose response where higher doses may be less effective for ASD symptoms.

Administration and Safety Monitoring Protocol

- Reconstitution: this compound powder should be reconstituted with water for injection to create a 10% solution (1g vial with 10 mL diluent) [4]

- Administration: Administer as slow IV injection or infusion in 500 mL 0.9% NaCl over 60 minutes [4] [5]

- Test dose: Always administer a test dose (4-5 mg/kg) and observe for at least 30 minutes for anaphylactic reactions before proceeding with full treatment [4]

- Pre-infusion monitoring: Check for proteinuria (moderate proteinuria may require dose adjustment; heavy proteinuria may require discontinuation), assess renal and hepatic function [4] [6]

- Hydration: Ensure adequate patient hydration before and during treatment [4]

- Contraindications: Do not administer to patients with known hypersensitivity to this compound or those with severe renal or hepatic disease [4] [7]

Experimental Protocols for Research Applications

In Vitro Apoptosis Inhibition Assay

Based on studies demonstrating this compound's inhibition of death receptor-induced apoptosis, this protocol outlines methodology for assessing anti-apoptotic effects in vitro [8] [3].

Materials and Reagents:

- Cell lines: Hepatoma cells (e.g., HepG2) or lymphoma cells

- This compound sodium: Prepare stock solution at 100 mM in sterile water

- Apoptosis inducers: Anti-Fas antibody (for CD95 pathway) or TNF-α

- Cell culture media and supplements

- Caspase activity assay kits (caspases 8, 9, and 10)

- Western blot equipment for analysis of DISC composition

Procedure:

- Cell preparation: Plate cells at appropriate density (e.g., 5 × 10^4 cells/well in 24-well plates) and culture for 24 hours

- Pre-treatment: Add this compound at varying concentrations (50-300 μM) or vehicle control 2 hours before apoptosis induction

- Apoptosis induction: Add death receptor agonists (e.g., anti-Fas antibody at 100 ng/mL or TNF-α at 20 ng/mL)

- Incubation: Continue culture for 6-24 hours depending on cell type and apoptosis inducer

- Assessment:

- Measure caspase activity using fluorogenic substrates

- Analyze cell viability via MTT assay

- Assess DNA fragmentation (TUNEL assay)

- Examine Death-Inducing Signaling Complex (DISC) formation by immunoprecipitation and Western blotting

Mitochondrial Stress and JNK-Mst1 Signaling Pathway Protocol

This protocol evaluates this compound's effects on mitochondrial function and related signaling pathways based on studies demonstrating protection against LPS-induced hepatocyte apoptosis [3].

Experimental Workflow:

Detailed Methodology:

Primary hepatocyte isolation:

- Isolate hepatocytes from mouse liver using collagenase perfusion method

- Culture in William's E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C with 5% CO₂

- Allow cells to stabilize for 24-48 hours before experiments

Experimental groups:

- Control group: Vehicle treatment only

- LPS group: 100 ng/mL LPS for 12 hours

- LPS + this compound group: Pre-treated with this compound (100-300 μM) for 2 hours before LPS exposure

Mitochondrial stress assessment:

- Reactive oxygen species (ROS) measurement: Use DCFDA fluorescence probe (10 μM, incubation for 30 minutes)

- Mitochondrial membrane potential: Assess using JC-1 dye (5 μg/mL, incubation for 20 minutes)

- Mitochondrial dynamics: Analyze fusion/fission proteins (MFN1, MFN2, DRP1) by Western blot

- ATP production: Measure using luciferase-based ATP assay kit

JNK-Mst1 signaling pathway analysis:

- Perform Western blotting for p-JNK, JNK, Mst1, p-Mst1

- Use immunofluorescence staining to examine cellular localization

- For pathway inhibition studies, pre-treat with JNK inhibitor (SP600125, 20 μM) 1 hour before this compound

Apoptosis evaluation:

- Analyze caspase-9 and caspase-3 activation by Western blot

- Perform TUNEL assay to detect DNA fragmentation

- Measure cytochrome c release from mitochondria by subcellular fractionation

Research Applications and Findings

Autism Spectrum Disorder Clinical Trials

The phase 2 randomized, double-blind, placebo-controlled trial of this compound in ASD represents one of the most promising new applications [1]. This study demonstrated that the 10 mg/kg dose group showed greater improvement in ABC-Core scores (−12.5 ± 3.18) compared to placebo (−8.9 ± 2.86), though this difference did not reach statistical significance [1]. However, the CGI-I scores showed statistically significant improvement in the 10 mg/kg group (2.8 ± 0.30) compared to placebo (1.7 ± 0.27) with p = 0.016 [1].

Table 3: Efficacy Outcomes from Phase 2 ASD Trial of this compound

| Parameter | 10 mg/kg this compound | 20 mg/kg this compound | Placebo | Statistical Significance |

|---|---|---|---|---|

| ABC-Core Change | −12.5 ± 3.18 | No improvement over placebo | −8.9 ± 2.86 | Non-significant |

| CGI-I Score | 2.8 ± 0.30 | 2.0 ± 0.28 | 1.7 ± 0.27 | p = 0.016 (10 mg/kg vs placebo) |

| Subgroup Effects | Greater improvement in younger subjects and less severe ASD | Similar to placebo | N/A | Exploratory analysis |

Exploratory analyses revealed that younger subjects and those with less severe symptoms showed greater treatment effects, suggesting potential importance of early intervention [1]. The safety profile was generally favorable, with most adverse events being mild to moderate in severity over the 14-week trial period [1].

Oncological Applications

Although not currently FDA-approved for oncology indications, this compound has been investigated for various cancers. A pilot study of intermittent short infusions without adaptive control in breast and prostate cancer demonstrated the feasibility of outpatient administration [5]. The protocol used:

- Dosing regimen: 500 mg/m² as a one-hour intravenous infusion thrice weekly

- Target trough level: 200 μg/mL

- Treatment cycles: Repeated at 8-week intervals

- Safety: No serious toxicity despite peak serum levels up to 506 μg/mL

This study established that this compound could be safely administered to outpatients by intermittent infusion without complex adaptive dosing strategies [5]. However, no tumor responses were seen in this heavily pretreated population, suggesting potential utility in less advanced disease or combination therapies.

Safety and Adverse Effect Management

This compound administration is associated with a range of potential adverse effects requiring careful monitoring and management:

Table 4: Adverse Effect Profile and Management Strategies

| Adverse Effect | Frequency | Monitoring | Management |

|---|---|---|---|

| Anaphylactic reaction | Rare but serious | Observe for 30 min after test dose | Discontinue permanently if occurs |

| Renal toxicity / Proteinuria | Common | Urinalysis before each dose | Reduce dose or discontinue based on severity |

| Neurological effects (peripheral neuropathy) | Frequent | Neurological exam | Dose adjustment; typically resolves after discontinuation |

| Hematological disorders | Less common | Complete blood count | Discontinue if significant cytopenias occur |

| Gastrointestinal effects | Common | Symptom assessment | Supportive care; usually self-limiting |

| Ocular effects | Less common | Ophthalmologic exam | Discontinue if optic atrophy suspected |

The most serious potential adverse effects include anaphylactic reactions (necessitating a test dose), renal toxicity (requiring regular urinalysis), and neurological effects including peripheral neuropathy and optic atrophy [4] [7] [6].

Regulatory Status and Future Directions

This compound is currently approved primarily for African trypanosomiasis and is not yet FDA-approved for ASD or oncology indications. The orphan drug designation has been granted for hormone-refractory prostate cancer [7].

Future research directions include:

- Larger phase 3 trials for ASD indication following promising phase 2 results

- Exploration of optimal dosing regimens for different patient populations

- Investigation of combination therapies in oncology

- Further elucidation of molecular mechanisms underlying therapeutic effects

- Development of biomarker strategies to identify responsive patient subsets

Conclusion

This compound represents a promising therapeutic agent with potential applications beyond its traditional use in parasitic infections. The well-defined intravenous infusion protocol, established safety profile, and emerging evidence of efficacy in ASD support continued investigation. Researchers should pay particular attention to the non-linear dose-response relationship observed in ASD trials, where the lower dose (10 mg/kg) demonstrated efficacy while the higher dose (20 mg/kg) did not separate from placebo. Further clinical studies are needed to fully elucidate this compound's therapeutic potential across different indications and patient populations.

References

- 1. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound protects hepatocytes from LPS-induced apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound injectable [medicalguidelines.msf.org]

- 5. This compound for breast and prostate cancer: a pilot study of intermittent short infusions without adaptive control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (injection route) - Side effects & dosage [mayoclinic.org]

- 7. This compound sodium (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. This compound inhibits death receptor-induced apoptosis in vitro ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Suramin Dosing in Autism Spectrum Disorder Clinical Trials

Introduction and Drug Background

Suramin, a century-old therapeutic agent initially developed for African sleeping sickness, has emerged as a promising candidate for addressing core symptoms of Autism Spectrum Disorder (ASD). This repurposing initiative stems from growing understanding of the purinergic signaling pathway and its role in neurodevelopmental disorders. ASD affects approximately 1 in 36 children, with currently no FDA-approved medications targeting its core symptoms, creating a significant unmet medical need that this compound may potentially address. [1] [2]

The scientific rationale for investigating this compound in ASD centers on its action as a non-selective purinergic antagonist, which modulates extracellular ATP signaling and impacts the cell danger response (CDR). According to the CDR hypothesis introduced by Naviaux and colleagues, ASD may involve a treatable metabolic syndrome characterized by persistent mitochondrial dysfunction and chronic neuroinflammation, potentially maintained through abnormal purinergic signaling. This compound's mechanism involves inhibiting P2X and P2Y receptors, thereby restoring normal mitochondrial function and reducing inflammation that may contribute to ASD symptoms. [1] [3] [2]

Clinical Trial Evidence Summary

Key Clinical Findings

The clinical development of this compound for ASD has progressed through several studies, beginning with the pioneering SAT-1 trial (N=10) published in 2017, which demonstrated that a single 20 mg/kg dose of this compound produced significant improvements in core autism symptoms compared to placebo. This initial study revealed particularly noteworthy outcomes in language development, with two non-verbal participants speaking their first complete sentences after this compound administration. The treatment effect was transient, as expected with a single dose, with benefits gradually diminishing as the drug was cleared from the system (terminal half-life of 14.7 ± 0.7 days). [3] [2]

A larger Phase 2 proof-of-concept study (N=52) published in 2023 further investigated this compound's efficacy and safety profile using multiple intravenous infusions at 10 mg/kg and 20 mg/kg doses administered at baseline, week 4, and week 8. This trial revealed a potentially superior efficacy profile for the lower 10 mg/kg dose, which demonstrated a statistically significant improvement on the Clinical Global Impressions-Improvement (CGI-I) scale compared to placebo (2.8 ± 0.30 vs. 1.7 ± 0.27, p = 0.016). Interestingly, the higher 20 mg/kg dose did not show significant improvement over placebo on this measure, suggesting a non-linear dose-response relationship. Exploratory analyses indicated that younger participants and those with less severe symptoms at baseline showed greater improvements with the 10 mg/kg dose. [1] [4]

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable safety profile at the low doses used for ASD treatment. The most common adverse effect observed was a self-limited, asymptomatic rash that resolved without intervention. This contrasts with the known toxicity profile of high-dose this compound used in oncological applications, where prolonged exposure at blood concentrations exceeding 150 μmol/L led to significant adverse effects including adrenal insufficiency, anemia, and peripheral neuropathy. Importantly, in ASD trials, blood concentrations remained substantially lower (approximately 12 ± 1.5 μmol/L shortly after infusion), explaining the improved tolerability. [1] [3] [2]

Table 1: Summary of Clinical Trials Investigating this compound for ASD

| Trial Identifier | Phase | Participants | Dosing Regimen | Primary Outcomes | Key Results |

|---|---|---|---|---|---|

| SAT-1 [3] | I/II | 10 boys, ages 5-14 | Single 20 mg/kg IV infusion | ADOS-2, EOWPVT | ADOS-2 improved by -1.6 points (p=0.0028); no change in placebo |

| PaxMedica Trial [1] | II | 52 boys, ages 4-15 | 10 mg/kg or 20 mg/kg IV at weeks 0, 4, 8 | ABC-Core, CGI-I | 10 mg/kg significant on CGI-I (p=0.016); both doses safe and well-tolerated |

| STAT-2A [5] | II | 45 boys, ages 5-14 (planned) | Two IV infusions 4 weeks apart (crossover design) | Safety, PK parameters, efficacy measures | Active, not yet recruiting; estimated completion April 2028 |

Dosing Protocols and Administration

Recommended Dosing Strategies

Based on accumulated clinical evidence, the following dosing protocols have been established for this compound in ASD clinical trials:

Optimal Dose Identification: The 10 mg/kg dose has demonstrated the most favorable efficacy profile in multiple-infusion regimens, despite the higher 20 mg/kg dose showing benefit in single-dose administration. This suggests potential dose-dependent mechanisms that may saturate at higher concentrations. [1]

Frequency and Duration: In the 14-week Phase 2 trial, administrations at baseline, week 4, and week 8 provided sustained therapeutic exposure while allowing assessment of cumulative effects. The terminal half-life of this compound (40-60 days) supports this extended interval between doses. [1]

Age and Severity Considerations: Exploratory analyses suggest that younger participants (ages 4-7) and those with less severe symptoms may derive greater benefit, particularly at the 10 mg/kg dose level. Future trials may consider stratified randomization based on these factors. [1]

Administration Procedures

This compound requires careful administration following specific protocols to ensure patient safety and data integrity:

Formulation and Preparation: Pharmaceutical-grade this compound should be dissolved in sterile saline as a 10% solution (100 mg/mL). Pure this compound is colorless when dissolved; discolored solutions indicate impurities and should not be used. Preparation must occur under aseptic conditions following institutional compounding guidelines. [6]

Infusion Protocol: this compound is administered via controlled intravenous infusion with vital sign monitoring throughout the procedure. The infusion rate should be gradually increased based on tolerance, with total administration typically requiring 30-60 minutes. [1] [3]

Safety Monitoring: Participants should be observed for minimum of 2 hours post-infusion for acute reactions. Baseline and periodic monitoring of liver function, renal function, and adrenal parameters is recommended throughout the trial period. [3] [5]

Table 2: Comprehensive Dosing Regimens from Clinical Trials